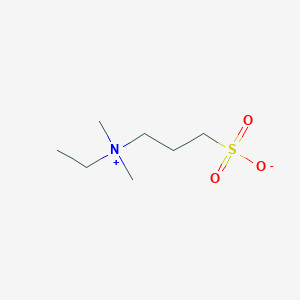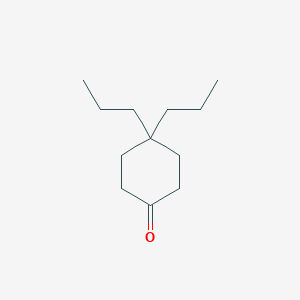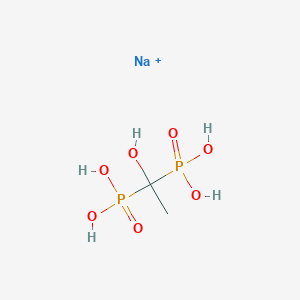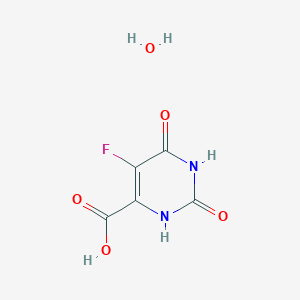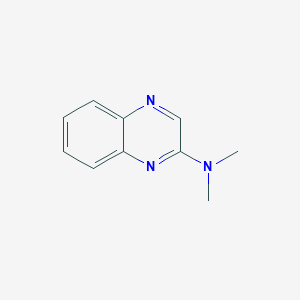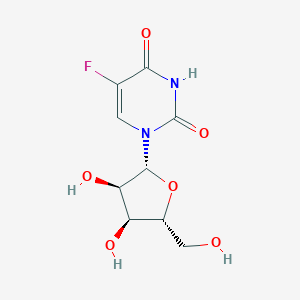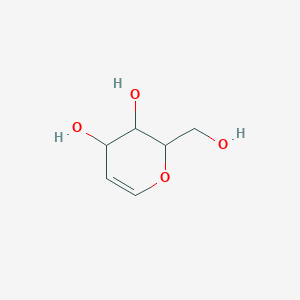
Chromomycine A3
Vue d'ensemble
Description
Synthesis Analysis
Chromomycin A3's synthesis involves complex biochemical processes within Streptomyces griseus, including the assembly of polyketide chains, methylation, and glycosylation. The biosynthesis incorporates multiple steps, such as the formation of an aglycone backbone and attachment of sugar moieties, which are critical for its biological activity and specificity (Montanari & Rosazza, 1990).
Molecular Structure Analysis
The molecular structure of Chromomycin A3 includes a tricyclic chromophore with attached sugar moieties, which are essential for its DNA-binding capability. The detailed crystal structure analysis has shown that Chromomycin A3 forms a dimer chelated by a Mg2+ ion, which binds specifically to the GGCC sequences in the DNA minor groove. This binding significantly alters the DNA structure, widening the minor groove and inducing a kink in the DNA (Hou et al., 2004).
Chemical Reactions and Properties
The interaction of Chromomycin A3 with DNA is highly dependent on the presence of divalent cations like Mg2+. Chromomycin A3 can form complexes with these cations, which then interact with the DNA, altering its structural and functional properties. Studies have shown that Chromomycin A3 forms two types of complexes with Mg2+, which bind differently to DNA (Aich, Sen, & Dasgupta, 1992).
Physical Properties Analysis
The physical properties of Chromomycin A3, such as its spectroscopic characteristics, have been extensively studied to understand its interaction with DNA and metal ions. These studies highlight the complex nature of its binding to DNA and the role of metal ions in stabilizing the Chromomycin A3-DNA complex (Dutta, Lahiri, & Dasgupta, 2014).
Chemical Properties Analysis
Chromomycin A3's chemical properties, particularly its interaction with glutathione and the impact on DNA binding, have been the subject of detailed investigation. These interactions reveal the complexity of its mechanism of action, including the formation of non-covalent complexes with glutathione, which can alter the antibiotic's DNA-binding properties (Chakrabarti, Roy, & Dasgupta, 1998).
Applications De Recherche Scientifique
Médicament anticancéreux
La chromomycine A3 s'est avérée avoir un potentiel en tant que médicament anticancéreux. Elle inhibe la synthèse de l'ARN, un processus crucial pour la croissance et la prolifération des cellules cancéreuses .
Antibiotique
La this compound est un antibiotique qui se lie à la séquence riche en GC de l'ADN en présence de cations divalents, inhibant ainsi la réplication et la transcription de l'ADN . Cette propriété la rend efficace contre certains types de bactéries .
Ligand d'ADN
La this compound est utilisée comme ligand d'ADN spécifique de G-C. Elle se lie à la séquence riche en GC de l'ADN, ce qui peut inhiber la transcription .
Colorant fluorescent d'ADN
La this compound est également utilisée comme colorant fluorescent de l'ADN. Elle est particulièrement utile pour colorer la chromatine des spermatozoïdes humains dans les études de fertilité et de déficience en protamine .
Surmonter la résistance au TRAIL
La this compound a montré la capacité de surmonter la résistance au ligand induisant l'apoptose lié au facteur de nécrose tumorale (TNF) (TRAIL) . Cela pourrait être significatif dans le traitement de certains cancers résistants à l'apoptose.
Inhibiteur de la signalisation Wnt
La this compound s'est avérée avoir de forts effets inhibiteurs sur la transcription TCF/β-caténine . Cela pourrait avoir des implications dans le traitement des maladies liées à la signalisation Wnt.
Évaluation de l'intégrité de la chromatine des spermatozoïdes
La this compound a été utilisée pour colorer les spermatozoïdes afin d'évaluer l'intégrité de la chromatine nucléaire des spermatozoïdes . Cette application est particulièrement pertinente dans le domaine de la médecine de la reproduction.
8. Recherche sur le stress oxydatif et les dommages à l'ADN La this compound peut antagoniser la liaison accrue de l'ADN des facteurs de transcription Sp1 et Sp3 à leur boîte G-C cognate, induite par le stress oxydatif ou les dommages à l'ADN . Cela en fait un outil précieux pour la recherche sur les effets du stress oxydatif et des dommages à l'ADN.
Mécanisme D'action
Target of Action
Chromomycin A3, also known as Toyomycin, is an anthraquinone antibiotic glycoside produced by the fermentation of a certain strain of Streptomyces griseus . The primary target of Chromomycin A3 is DNA, specifically the GC-rich sequences . In the presence of divalent cations such as Mg2+ ions, Chromomycin A3 binds reversibly to DNA .
Mode of Action
Chromomycin A3 interacts with its target, DNA, by forming dimeric complexes with divalent cations, such as Mg2+ . This complex strongly binds to the GC-rich sequence of DNA, inhibiting DNA replication and transcription . This interaction results in changes at the molecular level, affecting the normal functioning of the cell.
Biochemical Pathways
The binding of Chromomycin A3 to DNA affects the biochemical pathways involved in DNA replication and transcription . By inhibiting these processes, Chromomycin A3 disrupts the normal cell cycle, leading to potential antitumor activity .
Result of Action
The result of Chromomycin A3’s action is the inhibition of DNA replication and transcription . This can lead to cell cycle disruption and potential antitumor activity . Additionally, Chromomycin A3 has been reported to suppress a set of specificity protein 1 (SP1)-related anti-apoptotic proteins, effectively inhibiting cell proliferation .
Action Environment
The action of Chromomycin A3 is influenced by the presence of divalent cations, such as Mg2+ . These ions are necessary for Chromomycin A3 to form dimeric complexes that can bind to DNA Therefore, the concentration and availability of these ions in the environment can influence the action, efficacy, and stability of Chromomycin A3
Propriétés
IUPAC Name |
[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22-,23-,24-,25-,26-,27+,32+,33-,35-,36-,37-,38-,39+,40+,41+,42+,46+,47-,48-,52+,53+,54+,55+,56+,57+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVSOIYQKUDENJ-WKSBCEQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H82O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046363 | |
| Record name | Chromomycin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1183.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7059-24-7 | |
| Record name | Chromomycin A3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7059-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromomycin A3 [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007059247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromomycin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3D-O-(4-O-acetyl-2,6-dideoxy-3-C-methyl-α-L-arabino-hexopyranosyl)-7-methylolivomycin D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMOMYCIN A3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVW027E7NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



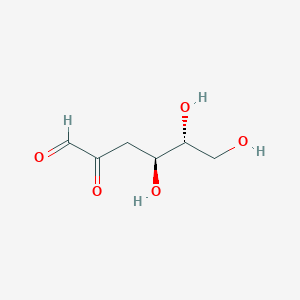

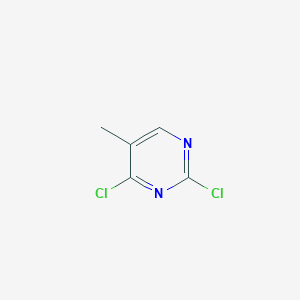
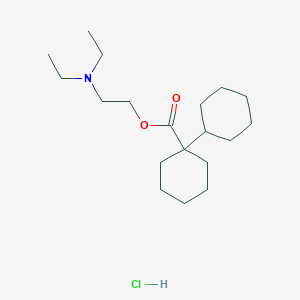
![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)
